molecular formula C4H9IN4 B1431830 N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 1194777-33-7

N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No.: B1431830
CAS No.: 1194777-33-7
M. Wt: 240.05 g/mol
InChI Key: UXSIASBIXMBFGH-UHFFFAOYSA-N
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Description

N,4-Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide (CAS 857371-43-8) is a high-purity chemical reagent featuring the 1,2,4-triazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery . With a molecular formula of C4H9IN4 and a molecular weight of 240.05 g/mol, this compound is supplied for research applications . The 1,2,4-triazole core is of significant research interest due to its wide spectrum of reported biological activities, which include antimicrobial, antifungal, anticancer, and anti-viral properties . This specific derivative serves as a key synthetic intermediate for researchers developing novel active compounds, particularly in the synthesis of more complex triazole-containing molecules for pharmaceutical development . The hydroiodide salt form enhances the compound's stability and solubility, making it suitable for various experimental conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N,4-dimethyl-1,2,4-triazol-3-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.HI/c1-5-4-7-6-3-8(4)2;/h3H,1-2H3,(H,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSIASBIXMBFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=CN1C.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194777-33-7
Record name N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide
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Preparation Methods

Formation of 4H-1,2,4-triazol-3-amine Intermediate

  • Starting Materials: Ammonia and chloroacetic ester are reacted to form 4H-1,2,4-triazol-3-chlorohydrin.
  • Reaction Conditions: Controlled temperature and ammonia excess facilitate nucleophilic substitution, yielding 4H-1,2,4-triazol-3-amine.
  • Mechanistic Insight: This step involves nucleophilic attack by ammonia on the chloro-substituted intermediate, followed by ring closure to form the triazole nucleus.

Methylation of 4H-1,2,4-triazol-3-amine

  • Reagents: Methyl iodide (iodomethane) is employed as the methylating agent.
  • Process: The amine and nitrogen atoms on the triazole ring are methylated, resulting in N,4-dimethyl substitution.
  • Conditions: Typically conducted under mild heating with a suitable solvent system to optimize yield and selectivity.

Formation of Hydroiodide Salt

  • Method: The methylated triazole amine is treated with hydroiodic acid (HI) to form the hydroiodide salt.
  • Conditions: This salt formation is usually performed under controlled temperature and stoichiometric acid addition to ensure complete protonation and salt formation.

Industrial and Large-Scale Production Considerations

  • Scale-Up: Industrial synthesis adapts the above laboratory methods with optimizations such as continuous flow reactors or large batch reactors.
  • Purification: Advanced purification techniques, including recrystallization and chromatographic methods, are implemented to achieve high purity.
  • Quality Control: Monitoring parameters such as reaction temperature, pH, and reagent purity is crucial for consistent product quality.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Formation of 4H-1,2,4-triazol-3-amine Ammonia, chloroacetic ester 60-80 70-85 Excess ammonia favors substitution
Methylation Methyl iodide, solvent (e.g., acetonitrile) 40-60 75-90 Controlled addition prevents overmethylation
Hydroiodide salt formation Hydroiodic acid, solvent (e.g., ethanol) 0-25 90-95 Slow acid addition avoids side reactions

Chemical Reaction Analysis

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the triazole ring or amine group.
  • Reduction: Sodium borohydride or lithium aluminum hydride reduce the compound to related amine derivatives.
  • Substitution: Nucleophilic substitution reactions can replace the iodine atom in the hydroiodide salt with other nucleophiles such as azides or thiols.

Research Findings and Literature Insights

  • The methylation step is crucial for biological activity and can be finely tuned to control substitution patterns, impacting the compound’s reactivity and pharmacological properties.
  • Industrial methods emphasize the use of high-purity reagents and precise control of reaction parameters to maximize yield and minimize impurities.
  • Recent research highlights the use of one-pot and cascade reactions for synthesizing related triazole derivatives, though these methods require further adaptation for hydroiodide salt formation specifically.

Summary Table of Preparation Routes

Preparation Stage Method Description Key Reagents Advantages Challenges
4H-1,2,4-triazol-3-amine synthesis Reaction of ammonia with chloroacetic ester Ammonia, chloroacetic ester Straightforward, high yield Requires careful temperature control
Methylation Alkylation with methyl iodide Methyl iodide Selective methylation Overmethylation risk
Hydroiodide salt formation Protonation with hydroiodic acid Hydroiodic acid Efficient salt formation Acid handling safety concerns

Chemical Reactions Analysis

N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:

    Oxidation: It can participate in oxidation reactions, often catalyzed by transition metal complexes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide and its derivatives have demonstrated significant biological activities, making them valuable in drug discovery and development.

Antimicrobial Properties

Research has shown that triazole compounds exhibit potent antimicrobial activities against a range of pathogens. For instance:

  • Antibacterial Activity : Triazoles have been reported to possess antibacterial properties effective against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Many triazole derivatives are utilized as antifungal agents due to their ability to inhibit the growth of fungi by targeting specific enzymes involved in ergosterol biosynthesis .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For example:

  • A series of 1,2,4-triazole hybrids were synthesized and evaluated for their antiproliferative effects on cancer cell lines. Results indicated that these compounds could inhibit cancer cell growth effectively .

Other Biological Activities

Triazoles are also being investigated for their:

  • Anti-inflammatory : Compounds have shown promising results in reducing inflammation in various models .
  • Antiviral : Certain triazole derivatives have been studied for their antiviral properties against viruses such as HIV and influenza .

Agrochemicals

The unique structure of triazoles makes them suitable for use in agrochemicals, particularly as fungicides and herbicides. Their application includes:

  • Fungicides : Triazoles are widely used to control fungal diseases in crops. They work by inhibiting the biosynthesis of ergosterol, which is crucial for fungal cell membrane integrity .
  • Herbicides : Some triazole derivatives have been developed to target specific weed species while minimizing harm to crops .

Material Science

In material science, this compound has applications in the development of advanced materials due to its chemical properties.

Nonlinear Optical Materials

Triazoles are being explored for their nonlinear optical (NLO) properties. These materials can be utilized in:

  • Optoelectronic Devices : The unique electronic properties of triazole derivatives make them candidates for use in devices such as lasers and photonic applications .

Corrosion Inhibitors

Triazole compounds are also recognized for their effectiveness as corrosion inhibitors in metal protection applications due to their ability to form stable complexes with metal surfaces .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryMaghraby et al., 2023Novel 1,2,4-triazole derivatives showed significant anticancer activity against various cell lines.
AgrochemicalsGeorgiadis et al., 2018Triazole-based fungicides demonstrated effective control over fungal pathogens in agricultural settings.
Material ScienceScattergood et al., 2017Triazole derivatives exhibited promising nonlinear optical properties suitable for photonic applications.

Mechanism of Action

The mechanism of action of N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit DNA synthesis by binding to the active sites of enzymes involved in nucleotide synthesis . This inhibition can lead to the disruption of cellular processes, making it effective against certain microorganisms and cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkyl vs. Aryl Groups

4-Ethyl-4H-1,2,4-Triazol-3-Amine Hydroiodide
  • Molecular Formula : C₄H₈N₄·HI
  • Key Difference : Ethyl group at position 4 instead of methyl.
  • CCS Data: The [M+H]⁺ CCS is 120.2 Ų, nearly identical to the target compound, suggesting minimal structural impact on gas-phase behavior.
5-(4-Methoxyphenyl)-1-Phenyl-1,2,4-Triazol-3-Amine
  • Molecular Formula : C₁₅H₁₆N₄O
  • Key Difference : Aromatic substituents (methoxyphenyl and phenyl groups) at positions 1 and 3.
  • Properties : Higher molecular weight (268.32 g/mol) and melting point (198–200°C ) compared to the target compound. The aromatic groups enhance π-π stacking interactions, which may influence crystallinity and biological target binding .

Counterion Effects: Hydroiodide vs. Hydrochloride

4-Methyl-4H-1,2,4-Triazol-3-Amine Hydrochloride
  • Molecular Formula : C₃H₇ClN₄
  • Key Difference : Hydrochloride salt instead of hydroiodide.
  • Implications : The hydrochloride form has a lower molecular weight (134.57 g/mol ) and likely higher aqueous solubility due to the smaller chloride ion. Hydroiodides are typically more soluble in organic solvents, which may influence formulation strategies .

Functional Group Modifications: Thiol vs. Amine

5-(Pyridin-4-yl)-3-(Alkylsulfanyl)-4H-1,2,4-Triazol-4-Amine
  • Molecular Formula : Varies (e.g., C₈H₁₀N₄S for methylsulfanyl derivative).
  • Key Difference : Sulfanyl (-S-alkyl) group at position 3 instead of dimethylamine.
  • Synthesis: Prepared via nucleophilic substitution of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with alkyl halides . Sulfur-containing derivatives often exhibit distinct electronic properties and redox activity compared to amine analogs.

Physicochemical and Analytical Comparisons

Collision Cross-Section (CCS) Data

Compound [M+H]⁺ CCS (Ų) [M+Na]⁺ CCS (Ų)
N,4-Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide 120.5 131.0
4-Ethyl-4H-1,2,4-triazol-3-amine hydroiodide 120.2 131.1
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride N/A N/A

The similarity in CCS values between the target compound and its ethyl analog suggests analogous gas-phase conformations, despite differences in alkyl chain length .

Biological Activity

N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities and applications in medicinal chemistry and agriculture. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with other triazole derivatives.

Chemical Structure and Properties

This compound has the molecular formula C5H9N5·HI and a molecular weight of 112.13 g/mol. Its structure features a triazole ring with a dimethyl substitution at the nitrogen atom in the fourth position and an amino group at the third position. The hydroiodide form enhances its solubility and reactivity in biological systems.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes critical for DNA synthesis and nucleotide metabolism by binding to their active sites. This action can lead to reduced cell proliferation in certain cancer cell lines.
  • Antimicrobial Activity : Similar to other triazole derivatives, this compound exhibits antimicrobial properties against a range of bacteria and fungi. It is particularly noted for its potential use as a fungicide in agricultural applications .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies show that compounds within the triazole family can inhibit tumor growth by interfering with cellular processes involved in proliferation and survival. For example, certain derivatives have demonstrated effectiveness against resistant cancer cell lines by targeting specific pathways associated with drug resistance .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activity. Triazoles are known to disrupt fungal cell membranes and inhibit ergosterol biosynthesis, making them effective against various fungal pathogens. This compound shows promise as a candidate for developing new antifungal agents .

Comparative Analysis with Other Triazoles

To understand the uniqueness of this compound within its class, a comparison with other triazole derivatives is essential:

Compound Name Structure Characteristics Unique Features
4H-1,2,4-triazol-3-aminoBasic triazole structure without methylationPrecursor in the synthesis of N,4-dimethyl derivative
3,5-Diamino-1,2,4-triazoleContains two amino groupsKnown for inhibiting DNA synthesis
4-Amino-4H-1,2,4-triazoleAmino group at the fourth positionUsed in various organic synthesis reactions

This compound's specific methylation pattern and hydroiodide form contribute to its distinct reactivity and biological activity compared to other triazoles.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Research has shown that N-substituted triazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The hydroiodide form enhances solubility and bioavailability in aqueous environments .

Q & A

Q. What are the standard synthetic routes for N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 4-amino-1,2,4-triazole derivatives with methylating agents (e.g., methyl iodide) in ethanol under acidic conditions. For example, substituted benzaldehydes can be condensed with triazole precursors in ethanol with glacial acetic acid as a catalyst, followed by hydroiodic acid quench to form the hydroiodide salt . Purity is ensured via recrystallization from ethanol or methanol. Key steps include monitoring reaction progress by TLC and verifying intermediates via melting point analysis and IR spectroscopy .

Q. How is the purity and structural integrity of the compound confirmed?

Structural validation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks for methyl groups (δ ~2.5–3.5 ppm) and triazole protons (δ ~7.5–8.5 ppm) confirm substitution patterns .
  • Elemental Analysis : Matches calculated C, H, N, and I percentages (e.g., C: ~25%, N: ~20%, I: ~35%) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z ~280–300) confirm the molecular formula .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Microwave irradiation reduces reaction times from hours to minutes and enhances yields. For instance, 1,5-diaryl-3-amino-1,2,4-triazoles synthesized via microwave methods achieved 82% yield in 20 minutes compared to 47% yield via conventional reflux . Key parameters include:

  • Power : 300–500 W.
  • Temperature : 120–150°C.
  • Solvent : Ethanol or DMF for polar intermediates. Post-reaction, rapid cooling minimizes side products. Real-time monitoring via FTIR or Raman spectroscopy ensures reaction control .

Q. What are the best practices for resolving crystallographic data inconsistencies in this compound?

Use the SHELX suite (SHELXL/SHELXS) for structure refinement, especially for handling twinned crystals or high-resolution data. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement : Apply TWIN/BASF commands in SHELXL for twinned data.
  • Validation : Check R-factors (<5% for R1, <10% for wR2) and ADP (atomic displacement parameter) consistency. ORTEP-3 can visualize thermal ellipsoids to detect disorder . Example: A recent study resolved positional disorder in the triazole ring using SHELXL-2018, achieving R1 = 3.2% .

Q. How to address contradictions in reported biological activities (e.g., antiviral vs. herbicidal effects)?

Discrepancies arise from assay conditions or target specificity. Methodological considerations:

  • Enzyme Assays : Test against isolated targets (e.g., HIV-1 reverse transcriptase vs. catalase) using standardized protocols (IC50 values: 0.059 μM for catalase inhibition vs. 1–10 μM for RT inhibition ).
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to compare binding affinities. For example, the triazole ring’s N3 atom shows strong hydrogen bonding with catalase’s heme group but weaker interactions with RT’s hydrophobic pocket .
  • Cellular Models : Validate selectivity in mammalian vs. bacterial/viral systems to rule off-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide
Reactant of Route 2
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N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide

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